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Compound of Interest

Compound Name: AHR 10718

Cat. No.: B1665081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of two antiarrhythmic agents, AHR
10718 and SUN 1165 (also known as Pilsicainide). Both compounds are classified as Class 1

sodium channel blockers, yet they exhibit distinct pharmacological profiles. This document

summarizes their mechanisms of action, electrophysiological effects, and available efficacy

data from preclinical and clinical studies, presenting quantitative data in structured tables and

illustrating key concepts with diagrams.

Introduction
AHR 10718 and SUN 1165 are both antiarrhythmic drugs that primarily exert their effects by

blocking cardiac sodium channels.[1][2] SUN 1165, or Pilsicainide, is a well-characterized

Class Ic antiarrhythmic agent used clinically in some regions for the treatment of various

cardiac arrhythmias, particularly atrial fibrillation.[3][4] Information on AHR 10718 is less

extensive, but available data identifies it as a Class 1 sodium channel blocker with a

pharmacological profile similar to SUN 1165.[1] This guide aims to provide a side-by-side

comparison based on the available scientific literature.

Mechanism of Action
Both AHR 10718 and SUN 1165 are potent blockers of the fast inward sodium current (INa) in

cardiomyocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action
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potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje

system.

SUN 1165 (Pilsicainide) is described as a "pure" sodium channel blocker, meaning it has little

to no effect on other cardiac ion channels, such as potassium or calcium channels, at

therapeutic concentrations.[2][5] It exhibits use-dependent and rate-dependent blockade,

meaning its effects are more pronounced at higher heart rates.[6]

AHR 10718 is also characterized as a Class 1 Na+ channel blocker.[1] Its electrophysiological

effects, such as depressing membrane responsiveness and conduction, are consistent with this

mechanism.[7] While detailed studies on its effects on other ion channels are not readily

available, its described pharmacological profile suggests a primary action on sodium channels.

[1]

Pharmacological Data Summary
The following tables summarize the available quantitative data for AHR 10718 and SUN 1165.

Pharmacological

Parameter
AHR 10718

SUN 1165

(Pilsicainide)
Reference

Drug Class
Class 1 Sodium

Channel Blocker

Class Ic Sodium

Channel Blocker
[1][2]

Primary Mechanism
Blocks fast inward

sodium current (INa)

Blocks fast inward

sodium current (INa)
[2][7]

Use/Rate

Dependence

Not explicitly stated,

but likely as a Class 1

agent

Yes, use- and rate-

dependent
[6]

Table 1: General Pharmacological Properties
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Electrophysiological

Effect
AHR 10718

SUN 1165

(Pilsicainide)
Reference

Conduction Velocity Decreases Decreases [7][8]

Effective Refractory

Period (ERP)

Shortens in

specialized

conducting fibers

Prolongs in atrial

tissue
[2][7][9]

Action Potential

Duration (APD)

Shortens less than the

ERP

No significant change

at therapeutic

concentrations; may

shorten at higher

concentrations

[5][7]

Vmax of Action

Potential
Depresses Decreases [7][10]

Table 2: Electrophysiological Effects
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Preclinical/Clinical

Efficacy
AHR 10718

SUN 1165

(Pilsicainide)
Reference

Canine Arrhythmia

Models

Effective against

arrhythmias induced

by coronary ligation

and digitalis. Minimum

effective plasma

concentrations: 2.8 -

8.1 µg/mL.

Effective in various

experimental

arrhythmia models.

[1]

Atrial Fibrillation

(Clinical)
No data available

Effective in converting

recent-onset and

chronic atrial

fibrillation to sinus

rhythm.

[3][4][11]

Ventricular

Arrhythmias (Clinical)
No data available

Efficacious in treating

ventricular

tachyarrhythmias.

[3]

Table 3: Efficacy Data

Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following

diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3404765/
https://pubmed.ncbi.nlm.nih.gov/20205487/
https://pubmed.ncbi.nlm.nih.gov/10966544/
https://pubmed.ncbi.nlm.nih.gov/8831412/
https://pubmed.ncbi.nlm.nih.gov/20205487/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cardiomyocyte Membrane

Voltage-gated
Sodium Channel (Nav1.5) Phase 0 DepolarizationInitiates

Na+

Influx

Na+

AHR 10718 or SUN 1165
(Class 1 Blocker)

Blockade

Decreased Conduction
Velocity

Slows Suppression of
Arrhythmias

Click to download full resolution via product page

Mechanism of Action of Class 1 Sodium Channel Blockers.
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Electrophysiology Study Protocol

Isolation of Cardiac Myocytes
or Tissue Preparations

Perfusion with Control Solution

Baseline Electrophysiological
Recording (Action Potentials, Ion Currents)

Administration of
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Post-Drug Electrophysiological
Recording

Data Analysis and Comparison
(APD, ERP, Vmax, etc.)
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Typical Experimental Workflow for Electrophysiological Assessment.

Experimental Protocols
In Vitro Electrophysiology (Whole-cell Patch Clamp)

A standard method to assess the pharmacological effects of compounds like AHR 10718 and

SUN 1165 on cardiac ion channels is the whole-cell patch-clamp technique.
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Cell Preparation: Single ventricular or atrial myocytes are enzymatically isolated from animal

hearts (e.g., guinea pig, rabbit, or rat).

Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-

resistance seal with the cell membrane. The membrane patch under the pipette is then

ruptured to allow electrical access to the cell's interior.

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV).

A series of voltage steps are applied to elicit specific ion currents, such as the fast sodium

current (INa).

Drug Application: The cells are perfused with a control solution, and baseline currents are

recorded. Subsequently, the solution is switched to one containing the test compound (AHR
10718 or SUN 1165) at various concentrations.

Data Analysis: The effect of the drug on the peak INa amplitude and gating kinetics

(activation, inactivation, and recovery from inactivation) is measured and analyzed to

determine the potency (IC50) and mechanism of block.

In Vivo Electrophysiology (Canine Arrhythmia Models)

Animal models are crucial for evaluating the antiarrhythmic efficacy of novel compounds.

Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to

expose the heart. Electrodes are sutured to the atria and ventricles for recording

electrocardiograms and for electrical stimulation.

Arrhythmia Induction: Arrhythmias are induced through various methods, such as:

Coronary Artery Ligation: To mimic myocardial infarction-induced arrhythmias.

Digitalis Intoxication: Administration of a cardiac glycoside like ouabain to induce

ventricular tachyarrhythmias.

Programmed Electrical Stimulation: To induce re-entrant tachycardias.
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Drug Administration: AHR 10718 or SUN 1165 is administered intravenously or orally at

different doses.

Efficacy Assessment: The ability of the drug to terminate the induced arrhythmia and/or

prevent its re-induction is assessed. Blood samples are taken to correlate the antiarrhythmic

effect with the plasma drug concentration.

Conclusion
Both AHR 10718 and SUN 1165 (Pilsicainide) are Class 1 sodium channel blockers with

antiarrhythmic properties. SUN 1165 is a well-documented "pure" Class Ic agent with

established clinical efficacy, particularly in the management of atrial fibrillation.[3][4] AHR
10718 shares a similar pharmacological classification, and preclinical data in canine models

demonstrate its potential as an antiarrhythmic agent.[1] However, a more comprehensive

understanding of AHR 10718's electrophysiological profile, including its effects on a wider

range of ion channels and its clinical efficacy and safety, requires further investigation. This

guide provides a foundational comparison based on the current body of scientific literature to

aid researchers in the field of cardiac pharmacology and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1328732/
https://pubmed.ncbi.nlm.nih.gov/1328732/
https://www.dorbiopharma.com/shop/cell25sk38995-ahr-10718-81348
https://pubmed.ncbi.nlm.nih.gov/22466963/
https://pubmed.ncbi.nlm.nih.gov/22466963/
https://pubmed.ncbi.nlm.nih.gov/11707684/
https://pubmed.ncbi.nlm.nih.gov/11707684/
https://pubmed.ncbi.nlm.nih.gov/21869589/
https://pubmed.ncbi.nlm.nih.gov/21869589/
https://pubmed.ncbi.nlm.nih.gov/8831412/
https://pubmed.ncbi.nlm.nih.gov/8831412/
https://pubmed.ncbi.nlm.nih.gov/8831412/
https://www.benchchem.com/product/b1665081#ahr-10718-vs-sun-1165-pharmacological-comparison
https://www.benchchem.com/product/b1665081#ahr-10718-vs-sun-1165-pharmacological-comparison
https://www.benchchem.com/product/b1665081#ahr-10718-vs-sun-1165-pharmacological-comparison
https://www.benchchem.com/product/b1665081#ahr-10718-vs-sun-1165-pharmacological-comparison
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

